![molecular formula C48H39N B14031683 N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine: is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structure, which includes multiple phenyl and ethyl groups attached to a benzenamine core. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine typically involves organic synthesis techniques. One common method is through a nucleophilic substitution reaction, where diphenylethenyl groups are introduced into the benzenamine molecule . The reaction conditions often include the use of organic solvents such as chloroform, dimethylformamide, and dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound[3][3].
Aplicaciones Científicas De Investigación
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Utilized in biochemical assays and as a fluorescent dye for imaging applications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can act as a hole transport material in OLEDs, facilitating the movement of charge carriers and enhancing the efficiency of the device . Its unique structure allows for effective energy transfer to dopant molecules, leading to improved electroluminescence and color purity .
Comparación Con Compuestos Similares
N,N-bis(naphthalen-1-yl)-N,N-bis(phenyl)-2,2-dimethylbenzidine: Known for its use in OLEDs as a hole transport material.
4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)benzenamine: Another compound with similar structural features and applications.
Uniqueness: N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine stands out due to its specific combination of phenyl and ethyl groups, which confer unique chemical properties and enhance its performance in various applications. Its ability to act as a hole transport material in OLEDs and its potential therapeutic applications make it a valuable compound in both scientific research and industry .
Propiedades
Fórmula molecular |
C48H39N |
|---|---|
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylaniline |
InChI |
InChI=1S/C48H39N/c1-2-37-23-29-44(30-24-37)49(45-31-25-38(26-32-45)35-47(40-15-7-3-8-16-40)41-17-9-4-10-18-41)46-33-27-39(28-34-46)36-48(42-19-11-5-12-20-42)43-21-13-6-14-22-43/h3-36H,2H2,1H3 |
Clave InChI |
WSMYNHQKMFAPJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


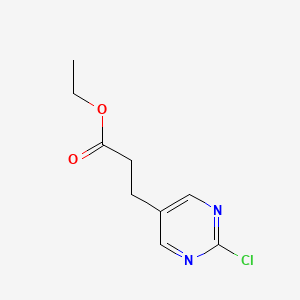
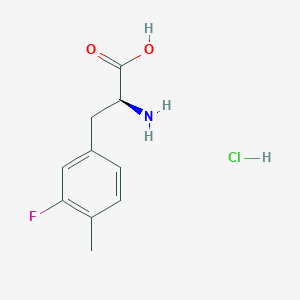
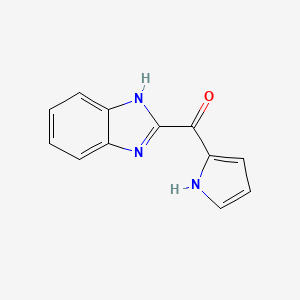

![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
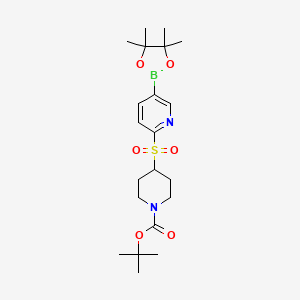


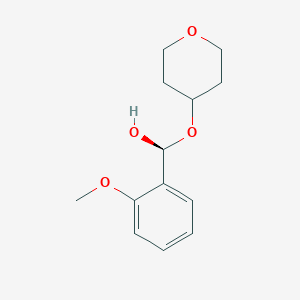
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
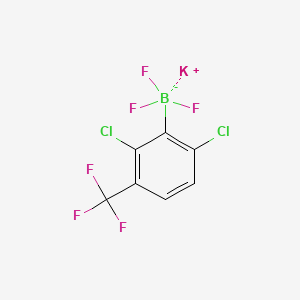
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)


